molecular formula C18H20F3N3O3S B2660798 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1706424-23-8

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2660798
CAS No.: 1706424-23-8
M. Wt: 415.43
InChI Key: KMXCVSASBDZAGW-UHFFFAOYSA-N
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Description

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydronaphthalene sulfonyl group with a trifluoromethyl oxadiazolyl piperidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydronaphthalene Sulfonyl Intermediate: This step involves the sulfonylation of tetrahydronaphthalene using a sulfonyl chloride reagent under basic conditions.

    Synthesis of the Trifluoromethyl Oxadiazole Intermediate: This step involves the cyclization of a suitable hydrazide with trifluoroacetic anhydride to form the oxadiazole ring.

    Coupling of Intermediates: The final step involves the coupling of the tetrahydronaphthalene sulfonyl intermediate with the trifluoromethyl oxadiazole intermediate in the presence of a suitable base and solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted sulfonyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
  • 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-methylpiperidine

Uniqueness

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of the trifluoromethyl oxadiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its enhanced stability, reactivity, and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S/c19-18(20,21)17-23-22-16(27-17)13-7-9-24(10-8-13)28(25,26)15-6-5-12-3-1-2-4-14(12)11-15/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXCVSASBDZAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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